4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-
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Overview
Description
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- is a complex organic compound that belongs to the pyran family. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is notable for its unique structure, which includes a tetrahydro-4H-pyran-4-one core with a diethylamino methyl group and two methyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- can be achieved through several methods. One common approach involves the cyclization of diethylacetone dioxalate to form chelidonic acid, which is then decarboxylated to yield the desired pyran derivative . Another method includes the heating of I-Methoxypent-l-en-3-yn-5-al diethylacetal with methanol and water, using mercuric sulfate or sulfuric acid as catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyran derivatives.
Scientific Research Applications
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4H-Pyran-4-one: A simpler pyran derivative with similar chemical properties.
3,5-Dihydroxy-2-methyl-4H-pyran-4-one: Known for its biological activities.
2,6-Dimethyl-4H-pyran-4-one: Another pyran derivative with distinct chemical reactivity.
Uniqueness
4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diethylamino methyl group and tetrahydro-4H-pyran-4-one core make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
57634-70-5 |
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Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-2,2-dimethyloxan-4-one |
InChI |
InChI=1S/C12H23NO2/c1-5-13(6-2)8-10-9-15-12(3,4)7-11(10)14/h10H,5-9H2,1-4H3 |
InChI Key |
AEGRMTJPSQBABR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1COC(CC1=O)(C)C |
Origin of Product |
United States |
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